(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
“(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BClNO4 . It has a molecular weight of 283.52 . This compound is used in scientific research, with applications ranging from drug discovery to materials science.
Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds. The reaction involves the transmetalation of an organoboron compound to a metal catalyst .Scientific Research Applications
1. Optical Modulation in Carbon Nanotubes
Phenyl boronic acids, including variants similar to (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, are crucial in optical modulation. A study demonstrated the use of phenyl boronic acids conjugated to polyethylene glycol for quenching near-infrared fluorescence in single-walled carbon nanotubes in response to saccharide binding, indicating potential applications in nanotechnology and molecular recognition (Mu et al., 2012).
2. Boronic Acid Complexes in Spectrophotometry
Boronic acids, including structurally related compounds, have been utilized in extraction-spectrophotometry for boron detection, highlighting their importance in analytical chemistry (Sengupta & Balasubramanian, 1991).
3. Boron Complexes in Porphyrin Chemistry
Boron compounds, akin to (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, have been inserted into porphyrins, impacting the field of porphyrin chemistry with potential applications in photodynamic therapy and sensors (Młodzianowska et al., 2007).
4. Electrophilic Activation in Pharmaceutical Synthesis
A study on boronic-acid-accelerated electrophilic activation of maltols illustrates the role of boronic acids in synthesizing metal-chelating pharmacophores, crucial in drug development (Ke et al., 2022).
5. Applications in Organic Phosphonic Acids Synthesis
The integration of aminophosphonic acid groups into boronic acids, structurally similar to the subject compound, has been studied for potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
6. Boronic Acid Catalysis
Boronic acids are emerging as reaction catalysts in various organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups. This highlights their versatility in chemistry beyond their traditional use in transition metal-catalyzed transformations (Hall, 2019).
7. Catalysis in Organic Synthesis
Organoboron acids, including boronic acids, have been used to catalyze addition, cycloaddition, and related reactions in organic synthesis. Their Lewis acidity and reversible interactions with OH groups are essential for diverse catalytic activities (Dimitrijević & Taylor, 2013).
8. Glucose Sensing Materials
Amino-3-fluorophenyl boronic acid derivatives, similar to the compound of interest, have been synthesized for constructing glucose sensing materials, indicating their potential in medical diagnostics and sensor technology (Das et al., 2003).
properties
IUPAC Name |
[4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZAXRIQKQDPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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